
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile
Overview
Description
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring, along with a nitrile and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method starts with the halogenation of a suitable precursor, such as 2-chloro-4-fluorotoluene, followed by nitrile formation and subsequent ketone introduction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the ketone group to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-Chloro-4-fluorophenyl)-3-oxobutanoic acid, while reduction could produce 2-(2-Chloro-4-fluorophenyl)-3-aminobutanenitrile.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-fluorobenzonitrile
Uniqueness
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Biological Activity
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is an organic compound with significant potential in medicinal chemistry due to its unique structure, which includes a chloro and a fluorine substituent on a phenyl ring, alongside a nitrile functional group and a ketone moiety. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features are pivotal for its biological interactions:
- Chloro Group : Enhances lipophilicity and may influence receptor binding.
- Fluoro Group : Often associated with increased metabolic stability and biological activity.
- Nitrile Group : Can act as a versatile functional handle for further modifications.
Currently, specific mechanisms of action for this compound remain largely unexplored. However, preliminary studies indicate potential interactions with various biological targets, including enzymes and receptors relevant to disease pathways.
Interaction Studies
Research has focused on the compound's binding affinities with several biological targets. Although detailed interaction profiles are still under investigation, initial findings suggest that it may exhibit enzyme inhibition properties.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
2-(4-Fluorophenyl)-3-oxobutanenitrile | Lacks chlorine substituent | Moderate | |
4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | More complex structure | Unknown | |
4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrile | Contains a methyl group instead of chlorine | Limited |
The presence of both chlorine and fluorine in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial potential of compounds structurally related to this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, showing that compounds with similar structures exhibited varying degrees of efficacy:
Compound | MIC (µM) |
---|---|
MA-1156 | 16 |
MA-1115 | 32 |
MA-1116 | 64 |
These findings suggest that modifications in structure can significantly influence antimicrobial activity .
Case Study 2: Cancer Therapeutics
Another investigation focused on the compound's role as an inhibitor of lactate dehydrogenase (LDH) in pancreatic cancer cells. The study found that it significantly reduced lactate production and inhibited glycolysis in MiaPaCa2 cells, suggesting its potential as an anticancer agent by impairing cancer cell metabolism .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using precursors like chlorofluorophenyl ketones and cyanoacetates. Key steps include controlling temperature (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF or THF), and monitoring via TLC/NMR . For purification, column chromatography with silica gel or recrystallization is advised. Separation challenges, such as isolating intermediates, may require techniques like fractional distillation or chiral resolution, as seen in structurally related chloro-fluorophenyl compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : Analyze H and C spectra to confirm the chlorofluorophenyl group (δ 7.2–8.0 ppm for aromatic protons) and the ketonitrile moiety (δ 2.5–3.5 ppm for the oxobutane chain) .
- IR : Look for C≡N stretching (~2200 cm) and carbonyl (C=O) absorption (~1700 cm) .
- X-ray crystallography : Use SHELX software for structure refinement, leveraging high-resolution data to resolve bond angles and torsional strain in the oxobutanenitrile backbone .
Q. What safety protocols are essential when handling this compound?
- Methodology : Conduct reactions in a fume hood due to potential cyanide release. Use PPE (gloves, goggles) and avoid contact with skin. Store in airtight containers at 2–8°C. For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does tautomeric equilibria influence the reactivity and spectroscopic properties of β-ketonitriles like this compound?
- Methodology : The enol-keto tautomerism of the 3-oxobutanenitrile group can lead to discrepancies in NMR and IR data. Computational studies (DFT) or variable-temperature NMR can identify dominant tautomers. For example, the E-enol form is thermodynamically favored due to reduced steric hindrance, as observed in analogous 2-(4-chlorophenyl)-3-oxobutanenitrile systems .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for this compound?
- Methodology : Cross-validate data using multiple techniques (e.g., DSC for melting points, HPLC for purity). Discrepancies may arise from polymorphic forms or residual solvents. For solubility, test in diverse solvents (e.g., DMSO, ethanol) under controlled humidity, as fluorophenyl groups exhibit hygroscopic tendencies .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition or cyclization reactions?
- Methodology : Employ DFT calculations (Gaussian or ORCA) to map electron density at the nitrile and carbonyl carbons. Studies on similar β-ketonitriles show that the nitrile group acts as an electron-withdrawing moiety, directing nucleophilic attack to the α-carbon of the ketone .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodology : Slow evaporation from ethanol/water mixtures often yields suitable crystals. If twinning occurs, use SHELXL’s TWIN command for refinement. For low-resolution data, integrate synchrotron sources or cryocooling to reduce thermal motion .
Q. Hypothetical Research Directions
Q. How might this compound serve as a precursor for bioactive heterocycles (e.g., pyrazoles or quinolones)?
- Methodology : React with hydrazines to form pyrazole derivatives or undergo cyclocondensation with amines for quinolone synthesis. Monitor regioselectivity via LC-MS and optimize catalysts (e.g., Lewis acids like ZnCl) to enhance yields .
Q. What role could this compound play in studying enzyme inhibition (e.g., kinase targets)?
- Methodology : Screen against kinase panels (e.g., EGFR or VEGFR) using fluorescence-based assays. Molecular docking (AutoDock Vina) can predict binding modes, leveraging the chlorofluorophenyl moiety’s hydrophobic interactions .
Q. How does the electronic effect of the chloro-fluorophenyl substituent influence the compound’s electrochemical behavior?
- Methodology : Perform cyclic voltammetry in acetonitrile to assess redox potentials. The electron-withdrawing Cl/F groups may stabilize radical intermediates, as seen in related 4-fluorophenylcarbonitriles .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO/c1-6(14)9(5-13)8-3-2-7(12)4-10(8)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETUACOSRMQVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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